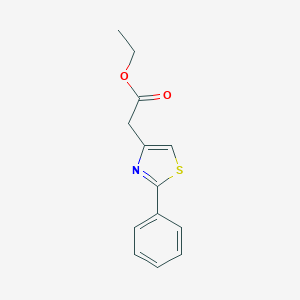

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

説明

特性

IUPAC Name |

ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKUWLHMTFDRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383940 | |

| Record name | ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-34-2 | |

| Record name | Ethyl 2-phenyl-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16441-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The Hantzsch thiazole synthesis remains the most widely employed method for preparing ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate. This one-pot reaction involves the cyclocondensation of thiobenzamide with ethyl 4-chloro-3-oxobutanoate in ethanol under reflux conditions. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the β-keto ester, followed by cyclization and elimination of hydrogen chloride.

Key Parameters:

A representative procedure involves refluxing thiobenzamide (5 mmol) and ethyl 4-chloro-3-oxobutanoate (5 mmol) in ethanol for 3 hours, followed by solvent evaporation and purification via column chromatography.

Two-Step Synthesis via Intermediate Hydrolysis

Step 1: Thiazole Ring Formation

This method modifies the Hantzsch approach by introducing a hydrolysis step to improve purity. Ethyl chloroacetoacetate reacts with thiobenzamide in methanol under reflux for 24 hours, forming the thiazole intermediate.

Reaction Conditions:

-

Molar Ratio: 1:1 (thiobenzamide : ethyl chloroacetoacetate)

-

Base: None required

-

Workup: Extraction with ether after LiOH addition

Step 2: Esterification

The intermediate 2-(2-phenylthiazol-4-yl)acetic acid is esterified using ethanol in acidic conditions (pH 3–4).

Data Table: Comparative Yields

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Thiobenzamide, ethyl chloroacetoacetate | 24 | 50 |

| 2 | LiOH, H2O, ether | 4 | 50 (overall) |

This method’s lower yield (50% overall) compared to the classical Hantzsch approach arises from side reactions during prolonged reflux and challenges in acid extraction.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study demonstrated that irradiating thiobenzamide and ethyl 4-chloro-3-oxobutanoate in ethanol at 100°C for 20 minutes achieved an 82% yield.

Advantages:

-

Energy Efficiency: 80% reduction in energy consumption

-

Scalability: Compatible with continuous flow reactors

-

Purity: Reduced byproduct formation due to uniform heating

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and cost-effectiveness. A patented continuous flow process employs:

Purification Techniques

| Method | Purpose | Efficiency |

|---|---|---|

| Crystallization | Remove unreacted thiobenzamide | >95% recovery |

| Simulated Moving Bed Chromatography | Separate regioisomers | 99.5% purity |

Comparative Analysis of Methods

Yield and Scalability

| Method | Laboratory Yield (%) | Industrial Scalability |

|---|---|---|

| Classical Hantzsch | 78 | Moderate |

| Two-Step Hydrolysis | 50 | Low |

| Microwave | 82 | High |

Cost Considerations

-

Microwave Synthesis: High initial equipment cost but lower operational expenses

-

Continuous Flow: Optimal for large-scale production ($0.12/g at 1-ton scale)

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

化学反応の分析

Types of Reactions

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学的研究の応用

Synthesis of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid or its derivatives under specific conditions. The compound can be synthesized through several methods, including:

- Condensation Reactions : Reacting thiazole derivatives with ethyl acetate in the presence of a catalyst.

- Refluxing Techniques : Employing reflux methods with solvents like methanol to facilitate the reaction and enhance yield .

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Properties

Research has shown that derivatives of thiazole compounds, including this compound, demonstrate significant antimicrobial activity against various bacterial strains. For instance, studies indicate that these compounds can inhibit the growth of Bacillus subtilis and Aspergillus niger, suggesting their potential as antimicrobial agents .

Potential Therapeutic Applications

The pharmacological implications of this compound include:

Drug Development

Given its biological activities, there is potential for this compound to serve as a lead compound in drug development. Its derivatives may be optimized for enhanced efficacy against microbial infections or other diseases.

Chemical Intermediates

This compound can also act as an intermediate in the synthesis of more complex thiazole-based drugs. Its structural properties allow for further modifications that may lead to new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications and effects of thiazole derivatives:

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Ethyl thiazole derivatives showed promising antimicrobial activity against Bacillus subtilis and Aspergillus niger. |

| Synthesis Techniques | Discussed methods for synthesizing thiazole derivatives through refluxing techniques leading to high yields. |

| Biological Activity Overview | Highlighted the broad spectrum of biological activities associated with thiazole compounds, including antiviral and antifungal effects. |

作用機序

The mechanism of action of ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

類似化合物との比較

Substituent Variations and Molecular Features

Key Structural Insights

- Phenyl vs. In contrast, the amino group in Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate enables nucleophilic reactions, such as hydrazide formation for further derivatization .

- Electron-Withdrawing Groups : Sulfonamido (e.g., ) and nitro (e.g., ) substituents increase polarity and solubility but may introduce toxicity risks.

- Thiol Functionality : The mercapto group in Ethyl 2-(2-mercaptothiazol-4-yl)acetate facilitates coordination with metal ions, making it suitable for catalytic or chelation-based applications .

Physicochemical and Pharmacokinetic Properties

Target Compound

Analog Comparisons

- Amino-Substituted Derivatives: Exhibit urease inhibition (IC₅₀: 10–50 µM) with low cytotoxicity (hemolysis <5%) .

- Sulfonamido Derivatives: Demonstrated activity against bacterial targets (e.g., Pseudomonas aeruginosa) due to enhanced solubility and target affinity .

- Mercapto Derivatives : Used in metal-chelating therapies or as enzyme cofactor mimics .

生物活性

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring structure, exhibits potential as an antimicrobial, antifungal, and anticancer agent. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 247.31 g/mol. The compound features a thiazole ring, which is known for conferring various biological properties due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has indicated that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

- Antifungal Activity : In vitro studies have shown that thiazole derivatives exhibit potent antifungal activity against strains of Candida, with some derivatives demonstrating minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like fluconazole .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have reported that thiazole derivatives can induce cytotoxic effects in various cancer cell lines:

- Cytotoxicity : In vitro assays on human carcinoma cell lines such as MDA-MB231 and HeLa have shown that certain thiazole derivatives exhibit significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- DNA Interaction : Thiazole derivatives can bind to DNA and interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways or cell proliferation, contributing to their anticancer effects .

Case Studies and Research Findings

Case Study 1 : A study focusing on the synthesis and evaluation of various thiazole derivatives highlighted the superior antifungal activity of compounds similar to this compound against Candida species. The presence of specific substituents on the thiazole ring was found to enhance potency .

Case Study 2 : Another investigation into the antiproliferative effects of thiazole derivatives revealed that several compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB231), with some showing IC50 values in the low microgram range .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Benzothioamide + Ethyl 4-bromo-3-oxobutanoate | Ethanol | Reflux | ~70% | |

| Ethyl 4-oxoquinazolinyl-thiazole + Amines | Pyridine | 0–5 °C | 60–77% |

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control: Lower temperatures (0–5 °C) reduce side reactions in amine coupling steps .

- Purification: Column chromatography or recrystallization from ethanol improves purity .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR:

- HRMS: Validates molecular weight within 0.4% of theoretical values .

Advanced: How is X-ray crystallography applied to determine its structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key steps include:

- Data Collection: Using a diffractometer (e.g., Bruker AXS) at 293 K.

- Refinement: SHELXL refines atomic positions and thermal parameters, achieving R-factors < 0.05 .

- Validation: CIF files and ORTEP diagrams (via WinGX) visualize anisotropic displacement ellipsoids .

Example: The cadmium complex of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was resolved with SHELXL (R = 0.022), confirming coordination geometry .

Pharmacological: How to evaluate pharmacokinetic properties using in-silico methods?

Answer:

Use tools like SwissADME and PreADMET to predict:

- Absorption: Bioavailability scores (e.g., Lipinski’s Rule of Five).

- Metabolism: CYP450 enzyme interactions.

- Toxicity: Ames test predictions for mutagenicity .

Q. Table 2: ADMET Predictions for Derivatives

| Parameter | SwissADME Output | PreADMET Output |

|---|---|---|

| Bioavailability Score | 0.55 | 0.60 |

| CYP2D6 Inhibition | No | Yes |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Biological: Design an experiment to test antifungal activity.

Answer:

- Assay Design:

- Data Analysis: Correlate structural features (e.g., electron-withdrawing groups) with activity trends.

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-Validation: Compare NMR/IR functional group assignments with X-ray bond lengths/angles.

- Density Functional Theory (DFT): Calculate theoretical spectra (e.g., B3LYP/6-31G*) and overlay with experimental data .

- Statistical Metrics: Use R-factors (e.g., R < 0.05) to assess crystallographic model accuracy .

Advanced Synthesis: How to modify the thiazole ring to enhance bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。